molecular formula C8H8N4S B1521708 5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine CAS No. 1094454-72-4

5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine

Cat. No.: B1521708
CAS No.: 1094454-72-4
M. Wt: 192.24 g/mol
InChI Key: PQYVQFLKKBYRBS-UHFFFAOYSA-N
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Description

5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine (CAS 1094454-72-4) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C8H8N4S and a molecular weight of 192.24 g/mol . It is typically supplied with a purity of 95% and is characterized by its unique hybrid structure containing both 1,2,4-triazin-3-amine and 5-methylthiophene moieties . The integration of the thiophene ring, a privileged scaffold in medicinal chemistry, is of particular note. Thiophene derivatives are renowned for their wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, antitumor, and central nervous system (CNS) activities . Furthermore, research on structurally related 1,3,5-triazine derivatives has demonstrated potent and selective inhibitory activity against monoamine oxidase A (MAO-A), a key enzymatic target for antidepressant and neuroprotective agents . This suggests that this compound serves as a valuable precursor or intermediate for researchers developing novel bioactive molecules, especially for applications in neuroscience and oncology. Its structure makes it a promising candidate for generating combinatorial libraries in the search for new lead compounds. Handling and Safety: This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use. Key hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

5-(5-methylthiophen-2-yl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-5-2-3-7(13-5)6-4-10-12-8(9)11-6/h2-4H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYVQFLKKBYRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CN=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidrazones with Thiophene-Substituted Precursors

A common approach involves the preparation of an amidrazone intermediate bearing the 5-methylthiophen-2-yl moiety, followed by cyclization to form the triazine ring. This method typically uses:

  • Starting materials such as 5-methylthiophene-2-carboxaldehyde or nitrile derivatives.
  • Reaction with hydrazine or substituted hydrazines to form amidrazones.
  • Cyclization under acidic or basic conditions to yield the 1,2,4-triazine core.

This approach is supported by analogous syntheses reported for related triazine compounds where nucleophilic substitution at cyano groups leads to triazine ring formation.

Nucleophilic Substitution on 5-Cyano-1,2,4-triazines

Research indicates that 5-cyano-1,2,4-triazines can undergo nucleophilic substitution with amine-containing thiophene derivatives under solvent-free or mild conditions to afford substituted triazines. For example:

  • The reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine leads to substitution of the cyano group by the amine residue, forming triazine derivatives with sulfur-containing heterocycles.
  • Similar methodology can be adapted for this compound by using the corresponding amine and cyano precursors.

Use of Protecting Groups and Multi-Step Synthesis

Patent literature describes complex multi-step syntheses involving:

  • Protection of amino groups with tert-butoxycarbonyl (Boc) or other protecting groups.
  • Introduction of nitroso groups followed by reduction to amines.
  • Cyclization via ortho-formate treatment to form amidrazones and subsequent triazine rings.

While these methods are more elaborate and may have lower yields (e.g., total yields around 9%), they provide routes to functionalized triazine derivatives related to this compound.

Comparative Data Table of Preparation Conditions

Step Reagents/Conditions Notes Yield Range
Amidrazone formation Hydrazine + 5-methylthiophene-2-carboxaldehyde Formation of intermediate amidrazone Moderate to High
Cyclization to triazine Acidic/basic catalysis, heating Ring closure to form 1,2,4-triazine core Moderate
Nucleophilic substitution 5-cyano-1,2,4-triazine + amine derivative, solvent-free or mild heating Substitution of cyano group by amine substituent Moderate to Good
Protection/deprotection steps Boc protection, NaNO2 nitrosation, Zn reduction Multi-step, low yield, requires chromatographic purification Low (~9%)

Research Findings and Observations

  • Electron-donating groups such as the 5-methylthiophen-2-yl increase the electron density on the triazine ring, influencing reactivity and stability during synthesis.
  • The dihydrotriazinone core is sensitive to hydrolysis under acidic or basic conditions, requiring careful control of reaction pH and temperature to maintain product integrity.
  • Solvent-free conditions for nucleophilic substitution on cyano groups have been shown to be efficient, reducing reaction times and avoiding the use of hazardous solvents.
  • Multi-step syntheses involving protecting groups and nitroso intermediates, while more complex, allow for the introduction of diverse substituents and functional groups on the triazine scaffold.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and triazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophene and triazine derivatives.

Scientific Research Applications

Chemistry

Building Block for Synthesis:
5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with tailored properties.

Reactivity:
The compound can undergo various reactions:

  • Oxidation: Formation of sulfoxides or sulfones.
  • Reduction: Yielding amine derivatives.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions on the thiophene and triazine rings .
Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxideSulfoxides
ReductionLiAlH4_4Amine derivatives
SubstitutionAlkyl halidesSubstituted derivatives

Biology

Bioactive Properties:
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its structural similarity to other bioactive triazines suggests it may interact with biological targets such as enzymes or receptors .

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various triazine derivatives, including this compound, against cancer cell lines. Results showed significant inhibition of cell proliferation at specific concentrations, indicating potential as an anticancer agent.

Medicine

Therapeutic Applications:
The compound is being explored for its potential as:

  • Kinase Inhibitors: Targeting specific kinases involved in cancer progression.
  • Anti-inflammatory Agents: Reducing inflammation through modulation of inflammatory pathways.

Mechanism of Action:
The exact mechanism remains under investigation; however, preliminary studies suggest it may inhibit specific enzymes or receptor interactions leading to therapeutic effects.

Industry

Material Science:
In industrial applications, this compound is utilized in the development of advanced materials such as organic semiconductors and photovoltaic cells due to its electronic properties derived from the fused ring structure .

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and physicochemical properties of 5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine with analogous compounds:

Compound Name Substituent Molecular Weight Key Features
This compound 5-Methylthiophen-2-yl ~192 (calculated) Moderate lipophilicity; methyl group enhances stability and bioavailability.
5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine 5-Chlorothiophen-2-yl 212.66 Higher molecular weight; chlorine increases electronegativity and reactivity.
5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine 2-(Difluoromethoxy)phenyl 248.37 Enhanced lipophilicity and potential for improved target binding.
5-(p-Tolyl)-1,2,4-triazin-3-amine p-Tolyl (methylphenyl) ~184 (calculated) Phenyl substitution may improve aromatic stacking interactions .
5-(3-Fluorophenyl)-1,2,4-triazin-3-amine 3-Fluorophenyl ~183 (calculated) Fluorine’s electron-withdrawing effect alters electronic properties .
5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine 5-Methylfuran-2-yl ~178 (calculated) Reduced aromaticity compared to thiophene; may affect stability .

Key Observations :

  • Methyl groups (as in the target compound) balance lipophilicity and metabolic stability.
  • Heterocyclic Variations : Replacing thiophene with furan (e.g., 5-methylfuran-2-yl) reduces aromaticity, which could influence reactivity and pharmacokinetics .

Biological Activity

5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine is a heterocyclic compound belonging to the class of 1,2,4-triazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with a methylthio group and an aromatic thiophene moiety. Its molecular formula is C8H8N4SC_8H_8N_4S, indicating the presence of nitrogen and sulfur which are crucial for its biological activity. The structure allows for various interactions due to the electron-rich nature of the triazine ring and thiophene group.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Similar compounds in the triazine class have shown antimicrobial properties. The presence of the thiophene ring may enhance this activity through specific interactions with microbial targets .
  • Anticancer Properties : Triazine derivatives have been investigated for their anticancer effects, often through enzyme inhibition pathways. The potential for inducing apoptosis in cancer cells has been noted in related studies .
  • Kinase Inhibition : Some derivatives of triazines act as kinase inhibitors, which can be pivotal in cancer therapy by blocking pathways that promote tumor growth .

The exact mechanism of action for this compound is still under investigation. However, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumorigenesis or microbial metabolism.
  • Cellular Interaction : Its interaction with cellular receptors or DNA may lead to altered cellular processes such as proliferation or apoptosis .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. One common synthetic route includes:

  • Formation of Hydrazone : Reacting 5-methylthiophene-2-carboxaldehyde with hydrazine hydrate.
  • Cyclization : The hydrazone is then cyclized with cyanogen bromide to yield the triazine derivative.

This method can be optimized for yield and purity using continuous flow reactors in industrial settings.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of triazine derivatives:

StudyFindings
Investigated a series of s-triazine derivatives with anticancer activities showing GI50 values ranging from 1.91 µM to 4.40 µM against various cancer cell lines.
Explored enzyme inhibitory activities of related compounds, emphasizing their potential in drug development for cancer therapy.

Q & A

Advanced Research Question

  • In Vitro Assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli; discrepancies arise from strain-specific resistance .
  • Kinetic Studies : Time-kill assays distinguish bacteriostatic vs. bactericidal effects .
  • Data Reconciliation : Conflicting results (e.g., variable IC₅₀ values) are resolved by standardizing assay conditions (pH, inoculum size) and cross-validating with HPLC purity checks .

How can researchers resolve discrepancies in spectral data during the characterization of this compound derivatives?

Advanced Research Question

  • Multi-Technique Validation : Compare NMR, IR, and MS data to confirm functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹ in IR) .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to assign ambiguous peaks in crowded NMR spectra .
  • Crystallographic Cross-Check : Resolve tautomeric forms (e.g., 1,2,4-triazin-3-amine vs. 1,2,4-triazol-5-amine) via X-ray diffraction .

What methodologies are recommended for designing and synthesizing S-alkylated derivatives of this compound?

Advanced Research Question

  • Thiol-Activation : Treat the triazine-thiol intermediate with alkyl halides (e.g., benzyl chloride) in basic conditions (KOH/EtOH) .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >85% yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates derivatives, with TLC monitoring (Rf 0.5–0.7) .

How can reaction mechanisms for the formation of this compound be elucidated?

Advanced Research Question

  • Kinetic Profiling : Monitor intermediate formation via in situ FTIR or HPLC to identify rate-limiting steps .
  • Isotope Tracing : Use ¹³C-labeled carbonyl precursors to track cyclization pathways .
  • Computational Modeling : Transition state analysis with Gaussian09 or ORCA software validates proposed mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine
Reactant of Route 2
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5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.